molecular formula C20H25N3O4S2 B2386892 N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898446-45-2

N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2386892
CAS RN: 898446-45-2
M. Wt: 435.56
InChI Key: MMCQTFZPJCVOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide have been studied extensively. The compound has been shown to have a wide range of effects on various biological processes, including cell proliferation, apoptosis, and inflammation. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide in lab experiments is its high potency and specificity. The compound is also relatively easy to synthesize, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can make it challenging to work with.

Future Directions

There are many potential future directions for research involving N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the further elucidation of the mechanism of action of the compound and its effects on various biological processes. Additionally, the compound may have potential applications in the field of imaging studies, and further research in this area is warranted.

Synthesis Methods

The synthesis of N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex process that involves multiple steps. The primary method involves the reaction of benzylamine with 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine in the presence of oxalyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

IUPAC Name

N'-benzyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c24-19(20(25)22-15-16-7-2-1-3-8-16)21-12-11-17-9-4-5-13-23(17)29(26,27)18-10-6-14-28-18/h1-3,6-8,10,14,17H,4-5,9,11-13,15H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQTFZPJCVOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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